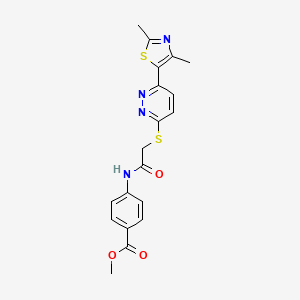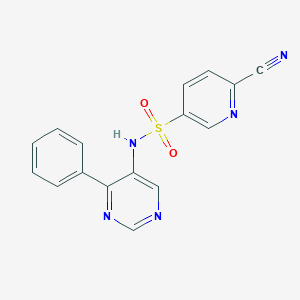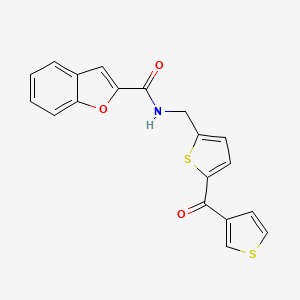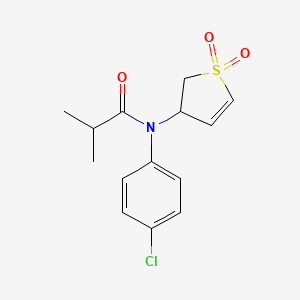![molecular formula C20H25N5O3S B2844691 5-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-4-amino-N-isopropylisothiazole-3-carboxamide CAS No. 1286718-97-5](/img/structure/B2844691.png)
5-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-4-amino-N-isopropylisothiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups: an acetylphenyl group, a piperazine ring, an isothiazole ring, and a carboxamide group . These groups are common in many pharmaceutical compounds, suggesting that this compound may have medicinal properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a central piperazine ring with an acetylphenyl group and a isothiazole ring attached. The exact structure would depend on the specific locations of these attachments .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- Synthesis of Novel Compounds : Compounds similar to "5-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-4-amino-N-isopropylisothiazole-3-carboxamide" are utilized as starting materials or intermediates in the synthesis of a wide array of heterocyclic compounds. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing a versatile application in creating anti-inflammatory and analgesic agents with COX-2 selectivity, offering a potential pathway for new therapeutic developments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitubercular Activities
- Antimicrobial Activities : Derivatives structurally related to the queried compound have been synthesized and evaluated for their antimicrobial properties, highlighting the role of these molecules in fighting infectious diseases. These studies demonstrate the potential of such compounds to serve as frameworks for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antiviral and Anti-Inflammatory Activities
- Biological Activities Investigation : Research on compounds with similar frameworks includes the investigation of their biological activities, such as antimicrobial, antilipase, and antiurease activities. This indicates the compound's potential applicability in developing treatments for various conditions, including infectious diseases and disorders involving lipase and urease enzymes (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Drug Discovery and Development
- Potential Antipsychotic Agents : Heterocyclic carboxamides, similar to the queried compound, have been synthesized and evaluated for their potential as antipsychotic agents. These studies explore the compounds' interactions with dopamine and serotonin receptors, offering insights into designing new drugs for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to targetacetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, which is critical for memory and cognition .
Pharmacokinetics
Similar compounds have shown low to moderate stability in rat liver microsomes , which could potentially impact the compound’s bioavailability.
Result of Action
Inhibition of ache, as seen with similar compounds, can lead to enhanced cholinergic transmission, potentially improving memory and cognition .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-propan-2-yl-1,2-thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-12(2)22-19(27)17-16(21)18(29-23-17)20(28)25-10-8-24(9-11-25)15-6-4-14(5-7-15)13(3)26/h4-7,12H,8-11,21H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFGNYAAWZLCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2844608.png)


![Methyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844612.png)

![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)




![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2844627.png)
![6,8-dibromo-3-[(4-isopropylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2844628.png)

